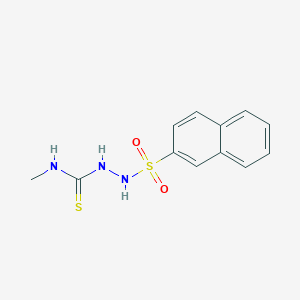
ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate is a chemical compound that has been of interest to researchers in the field of medicinal chemistry. The compound has been synthesized and studied for its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate has been found to have various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, it has been found to inhibit cell proliferation by regulating the cell cycle and inducing cell cycle arrest. In the brain, the compound has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate in lab experiments is that it has been shown to exhibit potent anticancer and neuroprotective activity. In addition, the compound is relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for research on ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate. One area of interest is the development of more potent and selective analogs of this compound for use in cancer and neurodegenerative disease therapy. Another area of interest is the investigation of the compound's potential as a diagnostic tool for cancer and neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate can be achieved through a multistep process. One such method involves the reaction of 2,4-pentanedione with 2-aminoacetophenone, followed by the addition of ethyl acetate and acetic acid. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl (2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetate has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
ethyl 2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-11(3)8-13(17)12-7-5-6-10(2)15(12)16/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEYESJLVCXAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=CC=CC(=C21)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)

![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)
![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)
![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)